N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a thiazole ring, a quinoline core, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The quinoline core is then introduced through a series of condensation reactions. The final step involves the coupling of the chlorophenyl group to the thiazole-quinoline scaffold, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combined thiazole and quinoline structures, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c1-24-15-5-3-2-4-13(15)17(25)16(19(24)27)18(26)23-20-22-14(10-28-20)11-6-8-12(21)9-7-11/h2-10,25H,1H3,(H,22,23,26) |
InChI Key |
ZCOFCQBIVXSCPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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